(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid
CAS No.:
Cat. No.: VC13747107
Molecular Formula: C28H29NO4
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H29NO4 |
|---|---|
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-propan-2-ylphenyl)butanoic acid |
| Standard InChI | InChI=1S/C28H29NO4/c1-18(2)20-14-11-19(12-15-20)13-16-26(27(30)31)29-28(32)33-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-12,14-15,18,25-26H,13,16-17H2,1-2H3,(H,29,32)(H,30,31)/t26-/m0/s1 |
| Standard InChI Key | GIKZLMIDHAVOEI-SANMLTNESA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | CC(C)C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
The compound (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid is a complex organic molecule that incorporates several functional groups, including a fluorenyl group, a morpholine or phenyl group, and a carboxylic acid group. This compound is likely used in peptide synthesis due to the presence of the fluorenyl-methoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis.
Synthesis and Applications
While specific synthesis details for (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid are not available, related compounds are typically synthesized through reactions involving amino acids and Fmoc-Cl (9-fluorenylmethyl chloroformate). The Fmoc group is added to protect the amino group, allowing for controlled peptide synthesis.
Synthesis Steps
-
Amino Acid Activation: The carboxylic acid group of the amino acid is activated to form a reactive intermediate.
-
Fmoc Protection: The amino group is protected using Fmoc-Cl.
-
Coupling Reactions: The protected amino acid is then coupled with other amino acids or building blocks to form peptides.
Related Compounds and Research Findings
Related compounds, such as (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(morpholin-4-yl)phenyl]propanoic acid, have been studied for their structural properties and applications in peptide synthesis. These compounds often feature complex molecular structures with multiple functional groups, which are crucial for their roles in biochemistry and pharmaceutical research.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(morpholin-4-yl)phenyl]propanoic acid | 2349610-01-9 | C28H28N2O5 | 472.54 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume